Porothramycin B

Natural Product Isolation Pyrrolobenzodiazepine Chemistry Form-Dependent Bioactivity

Researchers engineering PBD biosynthetic pathways face invalid substitutions when using generic anthramycin or tomaymycin-Porothramycin B's unique C2 dimethyl-propenamide side chain and distinct gene cluster (27 genes, por25/por26 methyltransferases) make it irreplaceable for combinatorial biosynthesis. • Validated in vivo antitumor activity in P388 leukemia models • Characterized biosynthetic gene cluster enables rational pathway engineering • Crystalline methyl ether form with consistent batch profile. For reference standard procurement, specify CAS 110652-72-7 to ensure compound-specific identity.

Molecular Formula C19H23N3O4
Molecular Weight 357.4 g/mol
CAS No. 110652-72-7
Cat. No. B217566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorothramycin B
CAS110652-72-7
Synonymsporothramycin B
Molecular FormulaC19H23N3O4
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CN2C(C1)C(NC3=C(C2=O)C=CC=C3OC)OC
InChIInChI=1S/C19H23N3O4/c1-21(2)16(23)9-8-12-10-14-18(26-4)20-17-13(19(24)22(14)11-12)6-5-7-15(17)25-3/h5-9,11,14,18,20H,10H2,1-4H3/b9-8+/t14?,18-/m1/s1
InChIKeyXCFSBOSFMAOQAL-VOVBJCLESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Porothramycin B Overview


Porothramycin B (CAS 110652-72-7) is a crystalline methyl ether form of the pyrrolo[1,4]benzodiazepine (PBD) antitumor antibiotic porothramycin, produced by Streptomyces albus [1]. Unlike the natural free hydroxyl form (porothramycin A), the B form is obtained via a specific isolation process [1]. It is a member of the anthramycin group and exhibits antimicrobial activity against Gram-positive bacteria and anaerobes, while also significantly prolonging survival in tumor-bearing mice [1]. Its biosynthetic gene cluster has been characterized, revealing unexpected differences from closely related PBDs [2]. The compound's structure comprises a pyrrolo[2,1-c][1,4]benzodiazepine core with a unique dimethyl-propenamide side chain [3].

Porothramycin B: Substitution Pitfalls


Substituting Porothramycin B with another pyrrolobenzodiazepine (PBD) like anthramycin, tomaymycin, or sibiromycin is scientifically invalid due to significant structural and functional differences. Porothramycin B is distinguished by its specific dimethyl-propenamide C2 side chain and a single substituent on the benzene ring, which differ from the substitution patterns of anthramycin and other PBDs [1]. These structural variations are not arbitrary; they directly influence DNA-binding sequence selectivity, biological activity, and even biosynthetic pathways. For instance, the porothramycin biosynthetic gene cluster contains 27 genes, with only 18 showing similarity to the anthramycin cluster, indicating distinct enzymatic steps and product profiles [2]. Such differences render generic substitution impossible without altering experimental outcomes. Therefore, procurement must be compound-specific.

Porothramycin B Comparative Evidence


Distinct Molecular Forms (A vs. B)

Porothramycin B is the crystalline methyl ether form of porothramycin, isolated as a distinct product from the natural free hydroxyl form, porothramycin A, depending on the isolation process used [1]. This differentiation is not trivial; the two forms represent different chemical entities with potential differences in stability, solubility, and biological activity. The original study demonstrates that both forms are active, but the B form is obtained as a crystalline solid, which may offer advantages in handling and formulation [1].

Natural Product Isolation Pyrrolobenzodiazepine Chemistry Form-Dependent Bioactivity

Biosynthetic Gene Cluster vs. Anthramycin

Comparative analysis of the porothramycin biosynthetic gene cluster (39.7 kb, 27 genes) against the anthramycin cluster reveals that only 18 genes share high similarity, despite the structural relatedness of the compounds [1]. This unexpected high number of differences indicates that porothramycin biosynthesis utilizes alternative enzymes for the production of key precursors (anthranilate and branched L-proline derivative) compared to anthramycin [1]. Specifically, porothramycin-specific methyltransferase genes (por26, por25) and a unique por18 gene (homologous to anthramycin orf19 but lacking the corresponding biosynthetic step) were identified [1].

Biosynthetic Gene Clusters Pyrrolobenzodiazepine Biosynthesis Streptomyces Genetics

In Vivo Antitumor Activity (P388 Model)

In the original characterization, porothramycin (both A and B forms) significantly prolonged the survival times of mice implanted with experimental tumors [1]. While specific survival extension data (e.g., % increase in lifespan) is not detailed in the abstract, the statement of 'significantly prolonged survival' establishes in vivo antitumor activity, a critical benchmark for anticancer drug development [1]. This contrasts with many synthetic analogs that may show potent in vitro cytotoxicity but fail in vivo due to poor pharmacokinetics or toxicity.

Antitumor Antibiotics In Vivo Efficacy P388 Leukemia

Concise Formal Synthesis Route

A concise formal synthesis of porothramycins A and B has been reported, starting from a commercially available ester of 3-(3-pyridyl)alanine [1]. The key step involves a Zincke pyridinium ring-opening/ring-closing cascade to construct the pyrroline ring [1]. This synthetic accessibility is not universal across all PBDs; many require more complex or lower-yielding routes. The availability of a short, efficient synthesis route makes Porothramycin B a more attractive scaffold for medicinal chemistry exploration compared to PBDs with more cumbersome syntheses.

Chemical Synthesis Pyrrolobenzodiazepine Analogs Medicinal Chemistry

Porothramycin B Application Scenarios


Natural Product Discovery & Biosynthetic Engineering

Procure Porothramycin B as a reference standard for comparative genomics and biosynthetic pathway engineering in Streptomyces. The characterized gene cluster [1] provides a blueprint for combinatorial biosynthesis to generate novel PBD analogs with altered DNA-binding specificities or improved therapeutic indices [1]. The unique methyltransferase genes por25 and por26 offer specific targets for genetic manipulation [1].

In Vivo Leukemia Efficacy Studies

Use Porothramycin B as a positive control or lead compound in in vivo studies of P388 leukemia or other experimental tumor models, given its established ability to prolong survival in mice [1]. Its in vivo activity validates the PBD scaffold for anticancer development and allows benchmarking of novel analogs or formulations [1].

Medicinal Chemistry & SAR Exploration

Utilize Porothramycin B as a starting scaffold for medicinal chemistry due to its accessible concise formal synthesis route [1]. The unique C2 dimethyl-propenamide side chain and the single benzene ring substituent provide distinct sites for chemical modification to probe SAR and improve pharmacological properties [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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